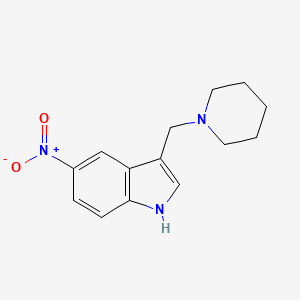

3-(1-PIPERIDINYLMETHYL)-5-NITRO-1H-INDOLE

説明

3-(1-Piperidinylmethyl)-5-nitro-1H-indole is a heterocyclic organic compound featuring an indole core substituted with a piperidinylmethyl group at position 3 and a nitro group at position 4. The piperidinylmethyl moiety introduces a tertiary amine, which may improve solubility in acidic environments and serve as a hydrogen bond acceptor. This compound is marketed by CymitQuimica as a high-purity research chemical, suggesting its utility in drug discovery or materials science .

特性

IUPAC Name |

5-nitro-3-(piperidin-1-ylmethyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c18-17(19)12-4-5-14-13(8-12)11(9-15-14)10-16-6-2-1-3-7-16/h4-5,8-9,15H,1-3,6-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZMDCXVRKYIHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CNC3=C2C=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187733 | |

| Record name | Indole, 5-nitro-3-(piperidinomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3414-69-5 | |

| Record name | 5-Nitro-3-(1-piperidinylmethyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3414-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole, 5-nitro-3-(piperidinomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003414695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole, 5-nitro-3-(piperidinomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-PIPERIDINYLMETHYL)-5-NITRO-1H-INDOLE typically involves the nitration of indole followed by the introduction of the piperidinomethyl group. One common method is:

Nitration: Indole is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.

Piperidinomethylation: The nitrated indole is then reacted with formaldehyde and piperidine under acidic conditions to introduce the piperidinomethyl group at the 3-position.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis.

Types of Reactions:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Nucleophiles: Ammonia, amines, thiols.

Cyclization Agents: Acidic or basic catalysts, heat.

Major Products:

Amino Derivatives: Reduction of the nitro group leads to amino derivatives.

Substituted Indoles: Nucleophilic substitution yields various substituted indoles.

Cyclized Products: Cyclization reactions produce complex heterocyclic compounds.

科学的研究の応用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 3-(1-Piperidinylmethyl)-5-nitro-1H-indole. In vitro evaluations demonstrated that derivatives of this compound exhibit potent activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study synthesized several N-substituted indole derivatives, including 3-(1-Piperidinylmethyl)-5-nitro-1H-indole, and assessed their antimicrobial efficacy. Results indicated that some derivatives showed higher inhibition rates than standard antibiotics like chloramphenicol .

Anticancer Potential

The anticancer properties of 3-(1-Piperidinylmethyl)-5-nitro-1H-indole have also been investigated. Research has shown that compounds with similar structural features can induce apoptosis in various cancer cell lines. Specifically, derivatives were tested against A549 lung adenocarcinoma cells, revealing significant cytotoxic effects . The mechanism of action is believed to involve the disruption of cellular processes essential for cancer cell survival.

Neuropharmacological Effects

The compound's piperidine moiety suggests potential neuropharmacological applications. Studies on related compounds indicate that they may interact with neurotransmitter systems, providing insights into their use as anxiolytics or antidepressants. For example, derivatives have been evaluated for their binding affinity to opioid receptors, which are crucial in pain modulation and mood regulation .

Synthesis and Chemical Versatility

The synthesis of 3-(1-Piperidinylmethyl)-5-nitro-1H-indole has been optimized through various methodologies, demonstrating its chemical versatility. Techniques such as one-pot multicomponent reactions have been employed to produce this compound efficiently from readily available precursors . These synthetic strategies not only enhance yield but also allow for the introduction of diverse functional groups, expanding the compound's applicability in drug development.

Comprehensive Data Table

Case Study 1: Antimicrobial Efficacy

In a systematic investigation, researchers synthesized a series of indole derivatives including 3-(1-Piperidinylmethyl)-5-nitro-1H-indole and assessed their antimicrobial activity against various pathogens. The results indicated that certain modifications enhanced potency significantly compared to traditional antibiotics, suggesting a promising avenue for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of indole derivatives, particularly emphasizing 3-(1-Piperidinylmethyl)-5-nitro-1H-indole. The compound was tested against multiple cancer cell lines, showing dose-dependent cytotoxicity and inducing apoptosis through specific signaling pathways. This research underlines the potential of this compound in cancer therapeutics.

作用機序

The biological activity of 3-(1-PIPERIDINYLMETHYL)-5-NITRO-1H-INDOLE is primarily due to its ability to interact with cellular targets. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The piperidinomethyl group enhances its binding affinity to specific receptors and enzymes, modulating their activity and leading to therapeutic effects.

類似化合物との比較

Structural Analogues and Functional Group Variations

The following table compares key structural features and properties of 3-(1-Piperidinylmethyl)-5-nitro-1H-indole with related compounds:

Key Observations :

- Nitro Group Impact: The nitro group in 3-(1-Piperidinylmethyl)-5-nitro-1H-indole distinguishes it from non-nitrated analogs like 3-Piperidin-1-ylmethyl-1H-indole.

- Piperidine vs.

- Salt Forms : Unlike the dihydrochloride salt of (S)-(1-Methylpiperidin-3-yl)methanamine, 3-(1-Piperidinylmethyl)-5-nitro-1H-indole is typically used as a free base, which may affect solubility and bioavailability.

Physicochemical Properties

- Solubility: The tertiary amine in the piperidinylmethyl group may confer moderate solubility in polar solvents (e.g., DMSO or ethanol), whereas the nitro group could reduce aqueous solubility compared to non-nitrated indoles.

- Stability : Nitro groups are generally stable under ambient conditions but may decompose under strong reducing environments, a consideration for storage and handling.

Research Tools and Structural Analysis

Software like ORTEP-3, which generates crystal structure visualizations, could elucidate conformational preferences of 3-(1-Piperidinylmethyl)-5-nitro-1H-indole and its analogs . For instance, crystallographic studies might reveal how the piperidinylmethyl group’s orientation influences molecular packing or intermolecular interactions.

生物活性

3-(1-Piperidinylmethyl)-5-nitro-1H-indole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine moiety attached to a nitro-substituted indole ring, which is known for its role in various pharmacological activities. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have demonstrated that indole derivatives, including 3-(1-Piperidinylmethyl)-5-nitro-1H-indole, exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, revealing promising results.

Case Study: Anticancer Efficacy

A study evaluated the antiproliferative effects of several indole derivatives on human cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). The results indicated that 3-(1-Piperidinylmethyl)-5-nitro-1H-indole exhibited an IC50 value of approximately 150 nM against MCF-7 cells, suggesting potent anticancer activity comparable to standard chemotherapeutic agents .

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 150 | Induction of apoptosis and cell cycle arrest |

| HT-29 | 200 | Inhibition of tubulin polymerization |

The biological activity of 3-(1-Piperidinylmethyl)-5-nitro-1H-indole can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers programmed cell death in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in cancer cells, disrupting normal cell division and leading to increased cell death.

- Tubulin Inhibition : Molecular docking studies indicate that the compound binds to the colchicine site on tubulin, inhibiting microtubule dynamics essential for mitosis .

Other Biological Activities

In addition to its anticancer properties, 3-(1-Piperidinylmethyl)-5-nitro-1H-indole has been investigated for other biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial effects against E. coli and Staphylococcus aureus, with MIC values ranging from 62.5 to 78.12 µg/mL .

- Antimalarial Properties : Research indicates that derivatives of piperidine-substituted indoles show efficacy against Plasmodium falciparum, highlighting their potential in treating malaria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。